molecular formula C₁₃H₁₃PS B106550 (Diphenylphosphino)methanethiol CAS No. 324753-16-4

(Diphenylphosphino)methanethiol

Cat. No. B106550
M. Wt: 232.28 g/mol
InChI Key: IGEZSSBBLDNMPJ-UHFFFAOYSA-N
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Description

“(Diphenylphosphino)methanethiol” is a biomolecular compound with the molecular formula C13H13PS . It has an average mass of 232.281 Da and a monoisotopic mass of 232.047562 Da . This compound is used in the synthesis of amides and azides, transfer reactions, and biological function . It has also been shown to be an effective site-specific immobilization agent for metal ions .


Synthesis Analysis

“(Diphenylphosphino)methanethiol” is used in the Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide . This reaction is particularly useful in the ligation of peptides en route to the total chemical synthesis of proteins . The rate-determining step in the Staudinger ligation of glycyl residues mediated by “(Diphenylphosphino)methanethiol” is the formation of the initial phosphazide intermediate .


Molecular Structure Analysis

The molecular structure of “(Diphenylphosphino)methanethiol” consists of a phosphorus atom bonded to two phenyl groups and a methanethiol group . This structure allows it to participate in various chemical reactions, particularly those involving the formation of amide bonds .


Chemical Reactions Analysis

“(Diphenylphosphino)methanethiol” is involved in the Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide . This reaction is particularly useful in the ligation of peptides en route to the total chemical synthesis of proteins . The rate-determining step in the Staudinger ligation of glycyl residues mediated by “(Diphenylphosphino)methanethiol” is the formation of the initial phosphazide intermediate .


Physical And Chemical Properties Analysis

“(Diphenylphosphino)methanethiol” has a molecular weight of 232.28 g/mol . It is a solid substance with off-white color . It has a predicted boiling point of 326.4±25.0 °C . It is slightly soluble in chloroform and ethyl acetate . It is hygroscopic and should be stored in a freezer under an inert atmosphere .

Scientific Research Applications

1. Traceless Staudinger Ligation in Peptide Coupling

  • (Diphenylphosphino)methanethiol is critical in the traceless Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide. It is particularly effective in the coupling of peptides, showing high efficacy without incorporating residual atoms (Soellner, Nilsson, & Raines, 2006).

2. Role in Diiron Dithiolate Complexes

  • It plays a role in the formation of diiron dithiolate complexes, where it serves as a bridging ligand. These complexes have significant importance in organometallic chemistry (Hogarth, O'Brien, & Tocher, 2003).

3. Formation of Dinuclear and Tetranuclear Complexes

  • The compound is used in synthesizing dinuclear and tetranuclear complexes with bis(diphenylphosphino)amide and bis(diphenylphosphino)methanide as ligands. This has implications for creating unique molecular structures and understanding metal-ligand interactions (Usón et al., 1986).

4. Hydrogen Bond Donor Properties

  • Bis(diphenylphosphino)methane, related to (diphenylphosphino)methanethiol, can act as a hydrogen bond donor in various chemical structures, impacting the molecular stability and interactions of the complexes it forms (Jones & Ahrens, 1998).

5. Involvement in Gold(I) Complexes

  • It has been utilized in the synthesis and characterization of dinuclear gold(I) complexes, indicating its role in the development of metal-ligand coordination chemistry (Davilla et al., 1993).

6. Photodegradation of Nitroaromatics in Water

  • Gold(I) coordination compounds derived from (diphenylphosphino)methanethiol have shown effective catalytic performance in the photodegradation of nitroaromatics in water, an application significant in environmental chemistry (Qi et al., 2015).

Safety And Hazards

“(Diphenylphosphino)methanethiol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

diphenylphosphanylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZSSBBLDNMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CS)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459468
Record name (DIPHENYLPHOSPHINO)METHANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diphenylphosphino)methanethiol

CAS RN

324753-16-4
Record name (DIPHENYLPHOSPHINO)METHANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 11b (17.27 g, 63.0 mmol) was dissolved in anhydrous methanol and Ar(g) was bubbled through the solution for 1 h. Sodium hydroxide (2.52 g, 63 mmol) was then added, and the mixture was stirred under Ar(g) for 2 h. Solvent was then removed under reduced pressure, and the residue was dissolved in methylene chloride. This solution was washed twice with 2 N HCl and once with brine. The organic layer was dried over MgSO4(s) and filtered, and the solvent was removed under reduced pressure. The residue was purified by chromatography (alumina, 25% v/v ethyl acetateinhexanes) to afford 1b as a clear oil in 94% yield. Alternatively, phosphinothiol 1b can be used in its crude form for formation of phosphinothioesters. Spectral data. 1H NMR (CDCl3, 300 MHz) δ 7.41-7.38 (m, 4 H), 7.33-7.26 (m, 6 H), 3.02 (d, J=7.8 Hz, 2 H), 1.38 (t, J=7.5 Hz, 1 H) ppm; 13C NMR (CDCl3, 75 MHz) δ 132.54 (d, J=17.1 Hz), 128.86, 128.36, 128.14, 20.60 (d, J=21.7 Hz) ppm; 31P NMR (CDCl3, 121 MHz) δ—7/94 ppm; MS (EST) m/z 232.05 (MH+=233.0, fragments at 183.0, 155.0, 139.0, 91.2).
Quantity
17.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Diphenylphosphino)methanethiol
Reactant of Route 2
(Diphenylphosphino)methanethiol
Reactant of Route 3
(Diphenylphosphino)methanethiol
Reactant of Route 4
(Diphenylphosphino)methanethiol
Reactant of Route 5
(Diphenylphosphino)methanethiol
Reactant of Route 6
(Diphenylphosphino)methanethiol

Citations

For This Compound
51
Citations
MB Soellner, BL Nilsson, RT Raines - Journal of the American …, 2006 - ACS Publications
The traceless Staudinger ligation enables the formation of an amide bond between a phosphinothioester (or phosphinoester) and an azide without the incorporation of residual atoms. …
Number of citations: 217 pubs.acs.org
C Grandjean, D Bonnet - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 324753‐16‐4 ] C 13 H 13 PS (MW 232.28) InChI = 1S/C13H13PS/c15‐11‐14(12‐7‐3‐1‐4‐8‐12)13‐9‐5‐2‐6‐10‐13/h1‐10,15H,11H2 InChIKey = IGEZSSBBLDNMPJ‐UHFFFAOYSA‐…
Number of citations: 0 onlinelibrary.wiley.com
MB Soellner, A Tam, RT Raines - The Journal of organic …, 2006 - ACS Publications
The Staudinger ligation provides a means to form an amide bond between a phosphinothioester and azide. This reaction holds promise for the ligation of peptides en route to the total …
Number of citations: 87 pubs.acs.org
HX Qi, JF Wang, ZG Ren, JJ Ning, JP Lang - Dalton Transactions, 2015 - pubs.rsc.org
Solvothermal reactions of HAuCl4·4H2O with a P–S hybrid ligand N,N-bis(diphenylphosphanylmethyl)-amino-thiocarbamide (dppatc) at 80 C and 115 C produced two Au–P–S …
Number of citations: 48 pubs.rsc.org
M Feng, F Liu, N Yang, J Yu, W Yang… - Inorganic …, 2023 - ACS Publications
A heterobimetallic coordination polymer [Au 4 (dppmt) 4 (AgCl) 2 ] n (1) incorporating an in situ generated P–S ligand (dppmtH) was synthesized from the solvothermal reaction of Au(tht)…
Number of citations: 2 pubs.acs.org
L Carroll, HL Evans, EO Aboagye… - Organic & biomolecular …, 2013 - pubs.rsc.org
The aim of this perspective is to critically review the three most prominent bioorthogonal reactions that are used presently, on both a purely chemical level and in the context of biological …
Number of citations: 82 pubs.rsc.org
A Tam, RT Raines - Methods in enzymology, 2009 - Elsevier
The engineering of proteins can illuminate their biological function and improve their performance in a variety of applications. Within the past decade, methods have been developed …
Number of citations: 38 www.sciencedirect.com
SM Parkhouse, MC Garnett, WC Chan - Bioorganic & medicinal chemistry, 2008 - Elsevier
Two new methods for the modular synthesis of targeted gene delivery systems are reported. The PEGylated polyamidoamine DMEDA-PEG-DMEDA-(MBA-DMEDA) n+1 -PEG-DMEDA …
Number of citations: 44 www.sciencedirect.com
S Sowa, M Mühlberg, KM Pietrusiewicz… - Bioorganic & medicinal …, 2013 - Elsevier
In this paper, we demonstrate the applicability of water-soluble p-dimethylaminoethyl substituted phosphinomethanethiol in acetyl transfer reactions by the traceless Staudinger ligation …
Number of citations: 15 www.sciencedirect.com
A Tam, RT Raines - Bioorganic & medicinal chemistry, 2009 - Elsevier
The traceless Staudinger ligation can be mediated by phosphinothiols under physiological conditions. Proximal positive charges are necessary to achieve that transformation, …
Number of citations: 44 www.sciencedirect.com

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